17-[3-(Trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-[3-(Trifluoromethyl)phenyl]-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a dihydro-epipyrroloanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-[3-(Trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multiple steps. One common approach is the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine . This reaction yields a tricyclic, trifluoromethylated indenopyrazole intermediate, which can be further transformed into the desired compound through additional steps involving cyclization and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
17-[3-(Trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
17-[3-(Trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new analgesics and anti-inflammatory agents.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Chemical Sensors: The compound can be used in the fabrication of chemical sensors due to its ability to undergo redox reactions.
Mechanism of Action
The mechanism by which 17-[3-(Trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with opioid receptors to produce analgesic effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethylphenyl moiety and exhibit similar chemical reactivity.
Indenopyrazole derivatives: These compounds have a similar tricyclic core structure and are used in similar applications.
Uniqueness
The uniqueness of 17-[3-(Trifluoromethyl)phenyl]-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione lies in its combination of a trifluoromethyl group with a complex polycyclic structure, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C25H16F3NO2 |
---|---|
Molecular Weight |
419.4g/mol |
IUPAC Name |
17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C25H16F3NO2/c26-25(27,28)13-6-5-7-14(12-13)29-23(30)21-19-15-8-1-2-9-16(15)20(22(21)24(29)31)18-11-4-3-10-17(18)19/h1-12,19-22H |
InChI Key |
ZPBGXHOHNJUREA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.